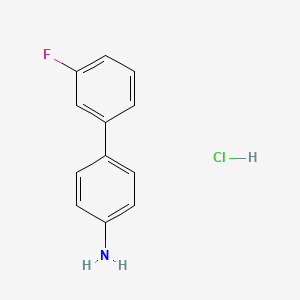
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride
Vue d'ensemble
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a unique combination of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a diazepane ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the diazepane ring. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to optimize yield and reduce production costs .
Analyse Des Réactions Chimiques
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and alcohols
Applications De Recherche Scientifique
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the diazepane ring provides structural stability. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substitutions on the pyridine ring but lacks the diazepane ring, making it less structurally complex.
2-Chloro-5-(trifluoromethyl)pyridine: Similar to the previous compound, it lacks the diazepane ring and has different reactivity and applications. The uniqueness of this compound lies in its combination of the pyridine and diazepane rings, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18;/h6-7,16H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUGWOZOIEXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)













